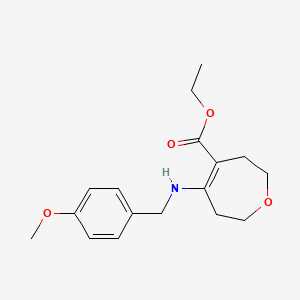

Ethyl 5-((4-methoxybenzyl)amino)-2,3,6,7-tetrahydrooxepine-4-carboxylate

Description

Ethyl 5-((4-methoxybenzyl)amino)-2,3,6,7-tetrahydrooxepine-4-carboxylate (CAS: 2079871-57-9) is a synthetic organic compound with the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol . The structure comprises a seven-membered oxepine ring fused with an ethyl ester group at position 4 and a 4-methoxybenzylamino substituent at position 3. The ethyl ester moiety enhances lipophilicity, which may influence solubility and bioavailability.

Properties

IUPAC Name |

ethyl 5-[(4-methoxyphenyl)methylamino]-2,3,6,7-tetrahydrooxepine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-22-17(19)15-8-10-21-11-9-16(15)18-12-13-4-6-14(20-2)7-5-13/h4-7,18H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDQGPQABFHGBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCOCC1)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

EMAT is characterized by the following molecular formula:

- Molecular Formula : C17H23NO4

- Molecular Weight : 303.38 g/mol

The structure features a tetrahydrooxepine ring, an ethyl carboxylate group, and a methoxybenzylamine moiety, which contribute to its biological properties.

Pharmacological Properties

Research indicates that EMAT exhibits a range of biological activities, including:

- Antioxidant Activity : EMAT has shown significant antioxidant properties in various assays, which may contribute to its protective effects against oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that EMAT may inhibit the proliferation of certain cancer cell lines. For example, it has been observed to induce apoptosis in breast cancer cells through mitochondrial pathway activation.

- Anti-inflammatory Effects : EMAT demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of EMAT are still under investigation. However, some proposed pathways include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, EMAT may mitigate oxidative damage.

- Modulation of Cell Signaling Pathways : EMAT's interaction with specific receptors or enzymes involved in cell growth and apoptosis is being explored.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant ROS scavenging | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study 1: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, EMAT was administered at varying concentrations (1 µM to 100 µM). Results indicated a dose-dependent decrease in cell viability, with IC50 values estimated around 25 µM. The mechanism was linked to the activation of caspase-3 and -9 pathways, indicating apoptosis induction.

Case Study 2: Antioxidant Efficacy

A DPPH radical scavenging assay evaluated the antioxidant capacity of EMAT compared to standard antioxidants like ascorbic acid. EMAT exhibited an IC50 value of 50 µM, demonstrating comparable effectiveness in neutralizing free radicals.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydrooxepine compounds exhibit promising antimicrobial properties. Ethyl 5-((4-methoxybenzyl)amino)-2,3,6,7-tetrahydrooxepine-4-carboxylate has been identified as a potential candidate for the development of new antimicrobial agents. The compound's structure allows for interactions that disrupt microbial cell walls or inhibit metabolic pathways essential for bacterial growth.

Treatment of Cerebrovascular Disorders

Compounds with similar structures have been explored for their neuroprotective effects. This compound could potentially be developed into a therapeutic agent for cerebrovascular disorders by enhancing cerebral blood flow and providing neuroprotection against ischemic damage.

Muscle Relaxants

The compound's structural features suggest that it may possess muscle-relaxant properties. Preliminary research indicates that tetrahydrooxepine derivatives can modulate neurotransmitter release and receptor activity, which could be beneficial in treating conditions characterized by muscle spasms.

Herbicides and Fungicides

The compound's efficacy as a herbicide or fungicide is being investigated. Similar compounds have demonstrated activity against various plant pathogens and weeds. This compound may serve as an effective agricultural chemical to enhance crop yield by controlling unwanted vegetation and fungal infections.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Mazimba et al., 2014 | Antimicrobial | Identified potential in disrupting bacterial cell walls |

| Liu et al., 2011 | Neuroprotection | Suggested benefits in enhancing cerebral blood flow |

| Guo et al., 2020 | Agriculture | Demonstrated efficacy against common plant pathogens |

Synthesis and Transformation

This compound can be synthesized through various methods involving polycondensation reactions. These reactions often utilize aromatic aldehydes and ethyl acetoacetate under specific conditions to yield the desired compound efficiently.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of amino-substituted oxepine carboxylates. Key structural analogues include:

Key Differences and Implications

Core Heterocycle: The target compound’s oxepine ring (7-membered) contrasts with the triazine ring (6-membered, aromatic) in the methyl benzoate derivative . Oxepines exhibit greater conformational flexibility but lower thermal stability compared to planar triazines. The 4-methoxybenzylamino group in the target compound may enhance binding to aromatic receptors, whereas the triazine-based analogue’s bromoaryl group could increase electrophilicity for cross-coupling reactions .

Substituent Effects: The ethyl ester in the target compound improves membrane permeability compared to methyl esters (e.g., in the triazine derivative) due to increased lipophilicity.

Synthetic Accessibility: The triazine derivative was synthesized via nucleophilic substitution on trichlorotriazine, a common route for triazine-based compounds.

Biological and Material Relevance :

- Triazine derivatives are widely used in herbicides and coordination polymers due to their rigid, electron-deficient cores . The oxepine-based target compound’s biological or material utility remains unexplored, but its flexible ring system could be advantageous in drug discovery for targeting dynamic protein pockets.

Q & A

Basic: How can the synthesis of this compound be optimized to improve reaction yield and purity?

Answer:

Optimization typically involves systematic adjustments to reaction parameters:

- Temperature: Maintain a controlled range (e.g., 50–80°C) to balance reaction kinetics and side-product formation. Lower temperatures may reduce decomposition, while higher temperatures accelerate cyclization .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane may improve selectivity for specific steps .

- Catalysts: Use Lewis acids (e.g., ZnCl₂) or organocatalysts to promote amination or cyclization steps. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Workup: Employ gradient recrystallization (e.g., ethanol/water) or column chromatography (silica gel, 60–120 mesh) to isolate the product .

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Answer:

A multi-technique approach ensures accuracy:

- NMR: ¹H/¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) to verify the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and oxepine ring protons (δ 2.5–3.5 ppm) .

- IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS to validate the molecular ion (e.g., [M+H]⁺ m/z calculated for C₁₆H₂₁NO₄: 292.1544) .

- X-ray Crystallography: Use SHELXL for refinement of single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate). Validate bond lengths and angles against DFT-optimized structures .

Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT): Calculate transition states for key steps (e.g., nucleophilic substitution at the oxepine ring) using Gaussian 16 with B3LYP/6-31G(d). Compare activation energies to experimental yields .

- Molecular Dynamics (MD): Simulate solvation effects in DMSO to predict solubility or aggregation behavior. Use GROMACS with OPLS-AA force fields .

- Docking Studies: Screen against biological targets (e.g., kinases) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol and validate via SPR assays .

Advanced: How should researchers resolve contradictions in crystallographic data or spectroscopic assignments?

Answer:

- Cross-Validation: Compare X-ray data (e.g., SHELXL refinement residuals: R1 < 0.05) with solid-state NMR to confirm hydrogen bonding networks .

- Dynamic NMR: For flexible moieties (e.g., tetrahydrooxepine ring), perform variable-temperature ¹H NMR (25–80°C) to detect conformational exchange .

- Quantum Crystallography: Combine Hirshfeld surface analysis (CrystalExplorer) with DFT-derived electron densities to resolve ambiguities in hydrogen atom positions .

Basic: What are the critical stability and storage considerations for this compound?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the methoxybenzyl group .

- Moisture: Use desiccants (silica gel) to avoid hydrolysis of the ester moiety. Confirm stability via periodic TLC checks (Rf consistency) .

- Solubility: Pre-dissolve in anhydrous DMSO (10 mM stock) for biological assays to prevent precipitation .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Scaffold Modification: Introduce substituents (e.g., halogens at the benzyl position) via Suzuki coupling. Test bioactivity against a panel of enzymes (IC₅₀ assays) .

- Pharmacophore Mapping: Use MOE software to identify critical features (e.g., hydrogen bond acceptors at the oxepine carbonyl) .

- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate logP values (calculated via ChemAxon) with cytotoxicity (CC₅₀ from MTT assays) .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

- Flash Chromatography: Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (20% → 50%). Monitor by UV at 254 nm .

- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final polishing. Retention time ~12–15 min .

Advanced: How can researchers address low reproducibility in synthetic protocols?

Answer:

- DOE (Design of Experiments): Use Minitab to optimize variables (temperature, stoichiometry) via a 2³ factorial design .

- In Situ Monitoring: Employ ReactIR to track intermediate formation (e.g., amine coupling at 1650 cm⁻¹) .

- Batch Analysis: Compare multiple lots via LC-MS to identify impurities (e.g., de-esterified byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.